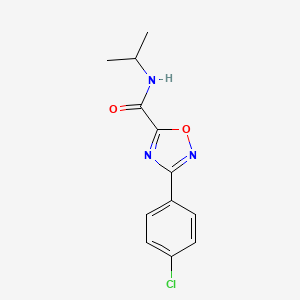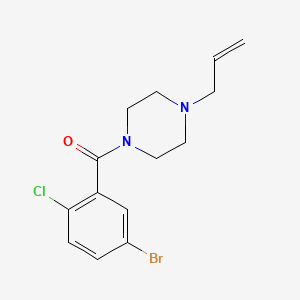![molecular formula C19H20Cl2N4O2 B5397545 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5397545.png)
2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)benzamide, commonly known as DAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DAA is a member of the benzamide family of compounds and is known to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
DAA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic properties. DAA has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, DAA has been studied for its potential use in the treatment of cancer, diabetes, and other metabolic disorders.
Mécanisme D'action
The exact mechanism of action of DAA is not fully understood. However, it is known to act as an antagonist at the serotonin 5-HT2A and 5-HT2C receptors, as well as the dopamine D2 receptor. DAA has also been shown to modulate the activity of several other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects:
DAA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. DAA has also been shown to modulate the activity of several other neurotransmitter systems, including the glutamatergic and GABAergic systems. In addition, DAA has been shown to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
DAA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DAA is also readily available from commercial suppliers. However, DAA has some limitations for lab experiments. It has been shown to exhibit poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, DAA has been shown to exhibit some toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DAA. One area of research is the development of more potent and selective DAA analogs. Another area of research is the investigation of the potential use of DAA in the treatment of other neurological and psychiatric disorders. Finally, more research is needed to fully understand the mechanism of action of DAA and its effects on various neurotransmitter systems.
Méthodes De Synthèse
The synthesis of DAA involves the reaction of 4-(3,4-dichlorophenyl)piperazine with 2-amino-N-(2-bromobenzoyl)benzamide in the presence of a suitable base. The resulting compound is then purified and characterized using various spectroscopic techniques. The synthesis of DAA has been optimized over the years, and several modifications to the original procedure have been reported.
Propriétés
IUPAC Name |
2-[[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2/c20-15-6-5-13(11-16(15)21)25-9-7-24(8-10-25)12-18(26)23-17-4-2-1-3-14(17)19(22)27/h1-6,11H,7-10,12H2,(H2,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJNFDOSKFUZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5397474.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5397481.png)

![4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5397500.png)
![4-cyclopentyl-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5397504.png)

![4-(3-fluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5397516.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5397539.png)

![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5397554.png)
![N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5397557.png)
![4-benzyl-3-ethyl-1-[(4-propyl-5-pyrimidinyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5397561.png)
![N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5397565.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5397569.png)